molecular formula C10H15ClN2O2S B1387207 3-Amino-4-chloro-N-isobutylbenzenesulfonamide CAS No. 1040010-60-3

3-Amino-4-chloro-N-isobutylbenzenesulfonamide

Cat. No.: B1387207
CAS No.: 1040010-60-3
M. Wt: 262.76 g/mol
InChI Key: ITKQPWFMKRVKCT-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-isobutylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group, a chloro substituent, and an isobutyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-isobutylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isobutylamine to form the corresponding sulfonamide. This intermediate is then subjected to nitration followed by reduction to introduce the amino group at the 3-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-isobutylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-4-chloro-N-isobutylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chlorobenzamide
  • 4-Amino-3-chlorobenzenesulfonamide
  • 3-Amino-4-chlorobenzonitrile

Uniqueness

Compared to similar compounds, 3-Amino-4-chloro-N-isobutylbenzenesulfonamide is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-amino-4-chloro-N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKQPWFMKRVKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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